molecular formula C13H17N3O4 B1602526 Ethyl 3-nitro-4-(piperazin-1-yl)benzoate CAS No. 886631-29-4

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate

Cat. No. B1602526
CAS RN: 886631-29-4
M. Wt: 279.29 g/mol
InChI Key: QAGYBERSNPLRAY-UHFFFAOYSA-N
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Description

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate, also known as ENPB, is a synthetic organic compound that has been widely used in the scientific research field. It is a nitrobenzoate ester with a piperazine ring and is a colorless solid with a molecular weight of 246.3 g/mol. ENPB has been widely used as a reagent for various laboratory experiments, and its mechanism of action and biochemical and physiological effects have been studied extensively.

Scientific Research Applications

Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is widely used in the scientific research field for various applications. It is used as a reagent in the synthesis of various compounds, such as β-lactams, β-amino acids, and peptides. It is also used as a catalyst in the synthesis of nucleoside analogues. In addition, this compound has been used in the synthesis of heterocyclic compounds such as indoles, pyrroles, and thiophenes. This compound is also used in the synthesis of various pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate is not fully understood, but it is believed to involve a combination of electrostatic and hydrogen bonding interactions. When this compound is added to a reaction mixture, it binds to the reactants and helps to catalyze the reaction. The electrostatic interactions between the piperazine ring and the nitrobenzoate ester help to stabilize the reaction, while the hydrogen bonding interactions help to orient the reactants in the correct orientation for the reaction to take place.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. In addition, this compound has been shown to inhibit the enzyme lipoxygenase (LOX), which is involved in the production of leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The main advantage of using Ethyl 3-nitro-4-(piperazin-1-yl)benzoate in laboratory experiments is its high reactivity and ability to catalyze reactions. It is also relatively easy to synthesize, and it is stable in a wide range of solvents. However, this compound is also relatively expensive and can be toxic if mishandled. In addition, it is not very soluble in water, so it must be handled with care.

Future Directions

The future applications of Ethyl 3-nitro-4-(piperazin-1-yl)benzoate are promising. It has potential for use in the development of new pharmaceuticals and the synthesis of new compounds. In addition, this compound could be used in the development of new catalysts for organic synthesis, and it could be used to develop new materials for use in the electronics industry. Finally, this compound could be used in the development of new diagnostic tools, such as biosensors, for the detection of disease.

properties

IUPAC Name

ethyl 3-nitro-4-piperazin-1-ylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O4/c1-2-20-13(17)10-3-4-11(12(9-10)16(18)19)15-7-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAGYBERSNPLRAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589263
Record name Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

886631-29-4
Record name Ethyl 3-nitro-4-(piperazin-1-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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